Mono(2-nitrophenyl) phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

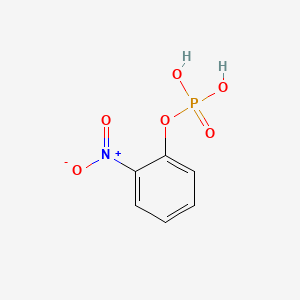

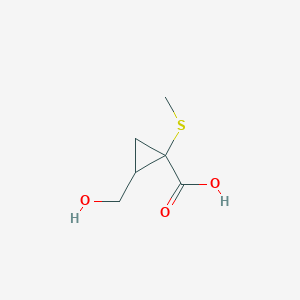

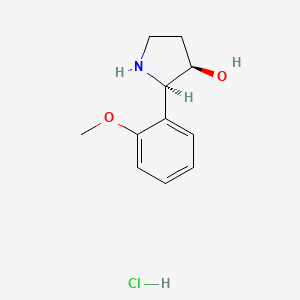

2-nitrophenyl dihydrogen phosphate is an organic compound with the chemical formula C6H6NO6P. It is a derivative of phenol, where the phenol group is substituted with a nitro group at the 2-position and a dihydrogen phosphate group. This compound is known for its role as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrophenyl dihydrogen phosphate typically involves the reaction of 2-nitrophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 2-nitrophenyl dihydrogen phosphate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-nitrophenyl dihydrogen phosphate undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by phosphatases, resulting in the release of inorganic phosphate and 2-nitrophenol.

Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phosphate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using alkaline phosphatase or acid phosphatase.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products Formed

Hydrolysis: 2-nitrophenol and inorganic phosphate.

Reduction: 2-aminophenyl dihydrogen phosphate.

Substitution: Various substituted phenyl phosphates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-nitrophenyl dihydrogen phosphate is widely used in scientific research due to its chromogenic properties. Some of its applications include:

Biochemistry: Used as a substrate in enzyme assays to measure the activity of phosphatases.

Molecular Biology: Employed in ELISA to detect the presence of specific antigens or antibodies.

Medicine: Utilized in diagnostic tests to monitor enzyme levels in clinical samples.

Industry: Applied in the development of biosensors and analytical devices for detecting phosphate levels.

Wirkmechanismus

The primary mechanism of action of 2-nitrophenyl dihydrogen phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate ester bond, releasing 2-nitrophenol and inorganic phosphate. The released 2-nitrophenol can be detected spectrophotometrically due to its yellow color, which absorbs maximally at 405 nm. This property makes it a valuable tool for measuring enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-nitrophenyl dihydrogen phosphate: Similar in structure but with the nitro group at the 4-position.

Bis(4-nitrophenyl) phosphate: Contains two nitrophenyl groups attached to a single phosphate group.

Paraoxon: An organophosphate compound used as an insecticide, structurally related but with different functional groups.

Uniqueness

2-nitrophenyl dihydrogen phosphate is unique due to its specific substitution pattern, which affects its reactivity and interaction with enzymes. Its position-specific nitro group makes it a preferred substrate for certain phosphatases, providing distinct advantages in biochemical assays.

Eigenschaften

CAS-Nummer |

6064-84-2 |

|---|---|

Molekularformel |

C6H6NO6P |

Molekulargewicht |

219.09 g/mol |

IUPAC-Name |

(2-nitrophenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H6NO6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H2,10,11,12) |

InChI-Schlüssel |

BUBWKNKRFRMZNS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OP(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide](/img/structure/B13343829.png)

![4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343869.png)

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)